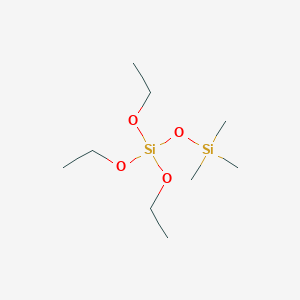
Trimethylsiloxytriethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsiloxytriethoxysilane is a chemical compound with the molecular formula C9H24O4Si2 and a molecular weight of 252.45546 g/mol . It is also known by the IUPAC name triethyl trimethylsilyl silicate .
Synthesis Analysis
An efficient strategy for the synthesis of trimethylsiloxy end-functionalized new polymers involves using ring-opening metathesis polymerization with a ruthenium initiator . The key steps for creating new silicon-containing end-capped polymers include direct end-capping by adding cis-2-butene-1,4-diol to the ring-opened norbornene dicarboximides. In the second step, the reaction of hydroxy-functionalized polymers with trimethylsilyl chloride results in trimethylsiloxy-functionalized polymers .
Molecular Structure Analysis
The trimethylsiloxytriethoxysilane molecule contains a total of 38 bonds, including 14 non-H bonds and 8 rotatable bonds . The 2D chemical structure image of trimethylsiloxytriethoxysilane, also known as the skeletal formula, is the standard notation for organic molecules .
Applications De Recherche Scientifique
Textile Treatment
Trimethylsiloxytriethoxysilane is used in the preparation and characterization of Tris (trimethylsiloxy)silyl Modified Polyurethane Acrylates, which have applications in textile treatment . The surface aggregation of tris (trimethylsiloxy)silyl propyl groups can endow SPUA films with less microphase separation, good hydrophobicity, lipophilicity, thermal stability, and mechanical properties .
Surface Activity
Small-molecular silicone surfactants with simple molecular structures, such as Trimethylsiloxytriethoxysilane, outperform polymeric silicone surfactants in terms of surface activity . They are known for their superior properties, such as wettability, ductility, and permeability .
Emulsification
Trimethylsiloxytriethoxysilane-based surfactants are also known for their emulsification properties . They can help in the formation and stabilization of emulsions, which are mixtures of two immiscible liquids .
Wetting
These surfactants have excellent wetting properties . They can lower the surface tension of a liquid, allowing it to spread out and wet the surface .
Foaming
Trimethylsiloxytriethoxysilane-based surfactants are known for their foaming capabilities . They can produce a large amount of foam when agitated in the presence of a liquid .
Agricultural Synergism
Silicone surfactants, including those based on Trimethylsiloxytriethoxysilane, have demonstrated enormous potential in agricultural synergism . They can enhance the effectiveness of agricultural chemicals, improving their distribution, penetration, and adhesion .
Drug Delivery
Silicone surfactants are also being explored for their potential in drug delivery . They can help in the formulation of drug delivery systems, improving the solubility and bioavailability of drugs .
Mineral Flotation
Trimethylsiloxytriethoxysilane-based surfactants have applications in mineral flotation . They can help in the separation of minerals from their ores, enhancing the efficiency of the flotation process .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Mécanisme D'action
Target of Action
Trimethylsiloxytriethoxysilane is primarily used as a precursor in the synthesis of silicone materials Instead, its role is more of a chemical reactant in the production of various silicone-based materials .
Mode of Action
Trimethylsiloxytriethoxysilane contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond . These properties allow it to participate in a series of chemical reactions, such as copolymerization, polycondensation, and disproportionation reactions . The resulting changes depend on the specific reactions and the other reactants involved.
Pharmacokinetics
Pharmacokinetics typically refers to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the bodyIn terms of chemical properties, it’s a clear, colorless liquid with a density of 096 g/mL .
Action Environment
The action, efficacy, and stability of Trimethylsiloxytriethoxysilane can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the siloxane bonds . Additionally, the reaction conditions, such as temperature and pH, can also affect the outcome of the reactions it participates in .
Propriétés
IUPAC Name |
triethyl trimethylsilyl silicate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24O4Si2/c1-7-10-15(11-8-2,12-9-3)13-14(4,5)6/h7-9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVRXFLDMSPNDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)(OCC)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540420 |
Source


|
| Record name | Triethyl trimethylsilyl orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsiloxytriethoxysilane | |
CAS RN |
17861-35-7 |
Source


|
| Record name | Triethyl trimethylsilyl orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


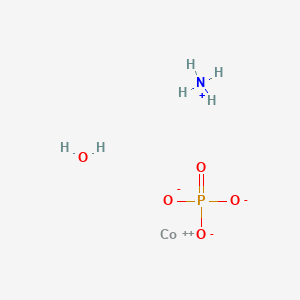

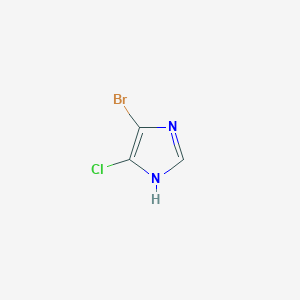
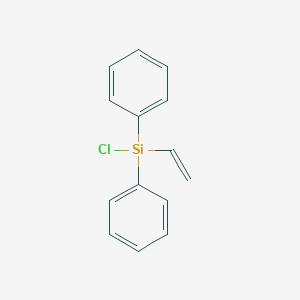
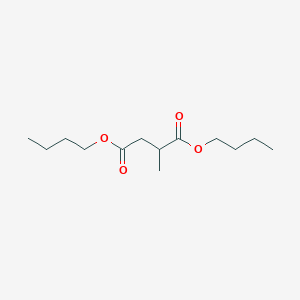
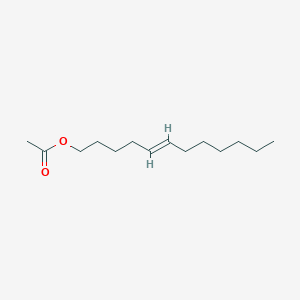
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)
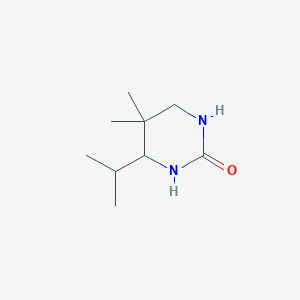


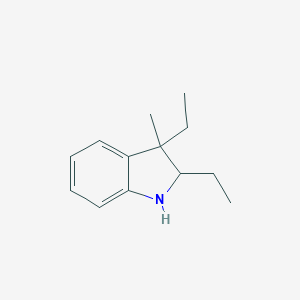
![3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid](/img/structure/B102853.png)